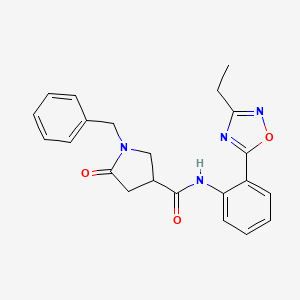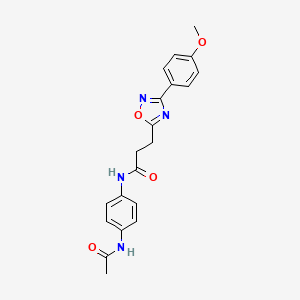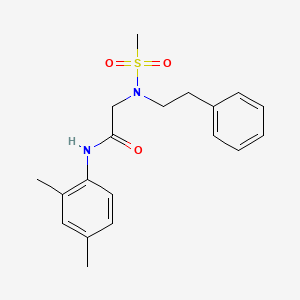
N-(2,4-dimethylphenyl)-2-(N-phenethylmethylsulfonamido)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-2-(N-phenethylmethylsulfonamido)acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide-based compound that is widely used in various research studies due to its unique properties.
作用机制
DPA inhibits the activity of CA IX by binding to its active site and preventing the conversion of CO2 to bicarbonate. This leads to the accumulation of CO2 and a decrease in pH, which in turn inhibits tumor growth and metastasis. DPA also inhibits the activity of other carbonic anhydrase isoforms, but its selectivity towards CA IX makes it a promising target for cancer therapy.
Biochemical and Physiological Effects
DPA has been shown to have various biochemical and physiological effects. It reduces the acidity of the tumor microenvironment, which inhibits tumor growth and metastasis. It also increases the uptake of chemotherapeutic drugs by cancer cells, which enhances their efficacy. DPA has also been shown to reduce the invasiveness of cancer cells and promote apoptosis.
实验室实验的优点和局限性
DPA has several advantages for lab experiments, including its potent inhibitory activity towards CA IX, its selectivity towards cancer cells, and its ability to enhance the efficacy of chemotherapeutic drugs. However, its limitations include its low solubility in water, which makes it difficult to administer in vivo, and its potential toxicity towards normal cells.
未来方向
There are several future directions for research on DPA. One direction is to develop more potent and selective inhibitors of CA IX, which can be used in combination with DPA to enhance its efficacy. Another direction is to investigate the potential of DPA as a diagnostic tool for cancer imaging, as CA IX is overexpressed in various types of cancer cells. Additionally, the potential of DPA for the treatment of other diseases such as glaucoma and epilepsy can also be explored.
Conclusion
In conclusion, DPA is a promising compound that has gained significant attention in the field of scientific research. Its potent inhibitory activity towards CA IX and its unique properties make it a promising target for cancer therapy. Further research on DPA can lead to the development of more effective cancer treatments and diagnostic tools.
合成方法
The synthesis of DPA involves the reaction of 2,4-dimethylphenyl isocyanate with N-phenethyl-N-methylsulfonamide in the presence of a base. The reaction yields DPA as a white crystalline solid. The purity of the synthesized DPA can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
DPA has been extensively used in various research studies due to its unique properties. It is a potent inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer cells. CA IX plays a crucial role in tumor growth and survival by regulating the pH of the tumor microenvironment. Inhibition of CA IX by DPA has been shown to reduce tumor growth and metastasis in various preclinical models.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-15-9-10-18(16(2)13-15)20-19(22)14-21(25(3,23)24)12-11-17-7-5-4-6-8-17/h4-10,13H,11-12,14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWKFUQSQKGBMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7694317.png)
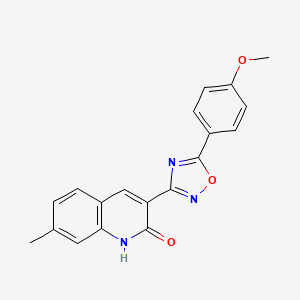

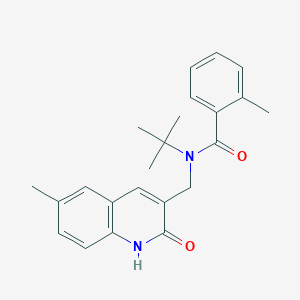
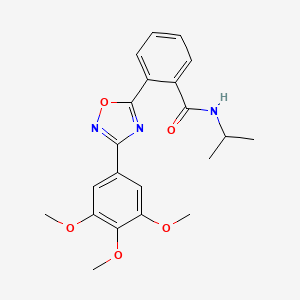
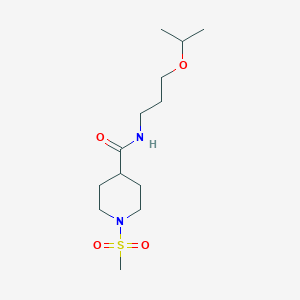

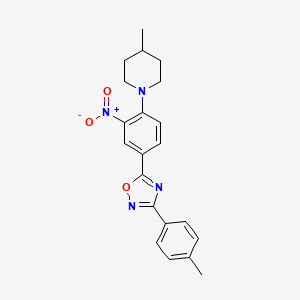
![3-phenyl-6-(piperidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7694361.png)
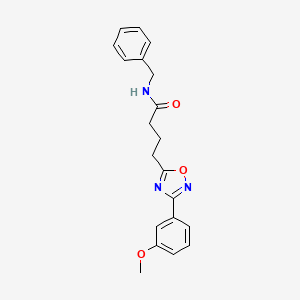

![N'-cyclohexylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7694383.png)
